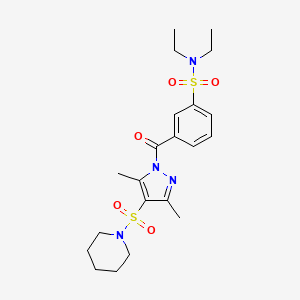
3-(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazole-1-carbonyl)-N,N-diethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3,5-DIMETHYL-4-(PIPERIDINE-1-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE is a complex organic compound featuring a piperidine and pyrazole moiety
Méthodes De Préparation
The synthesis of 3-[3,5-DIMETHYL-4-(PIPERIDINE-1-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrazole intermediates, followed by their functionalization and coupling. Common synthetic routes include:
Hydrogenation: Using cobalt, ruthenium, or nickel-based nanocatalysts to hydrogenate pyridine derivatives.
Cyclization and Annulation: Forming the piperidine ring through cyclization reactions.
Multicomponent Reactions: Utilizing multicomponent reactions to introduce various functional groups.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions:
Oxidation and Reduction: The piperidine and pyrazole rings can be oxidized or reduced under specific conditions.
Substitution Reactions: The sulfonyl and carbonyl groups can participate in nucleophilic substitution reactions.
Coupling Reactions: Suzuki–Miyaura coupling is a common method to form carbon-carbon bonds in this compound.
Applications De Recherche Scientifique
3-[3,5-DIMETHYL-4-(PIPERIDINE-1-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Medicinal Chemistry: It is used in the design of drugs due to its piperidine and pyrazole moieties, which are common in pharmaceuticals.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Biological Research: It is used to study the biological activity of piperidine and pyrazole derivatives.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperidine and pyrazole rings can bind to various enzymes and receptors, modulating their activity. This interaction can affect cellular pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar compounds include:
- 1-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERIDINE
- 4-(3,5-DIMETHYL-1-PIPERIDINYL)-1-(4-METHYLBENZYL)-1H-PYRAZOLO(3,4-D)PYRIMIDINE
- 1-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-3,5-DIMETHYL-1H-PYRAZOLE
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of 3-[3,5-DIMETHYL-4-(PIPERIDINE-1-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE.
Propriétés
Formule moléculaire |
C21H30N4O5S2 |
|---|---|
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
3-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazole-1-carbonyl)-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C21H30N4O5S2/c1-5-23(6-2)31(27,28)19-12-10-11-18(15-19)21(26)25-17(4)20(16(3)22-25)32(29,30)24-13-8-7-9-14-24/h10-12,15H,5-9,13-14H2,1-4H3 |
Clé InChI |
GLWFCMPXBCFBFD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


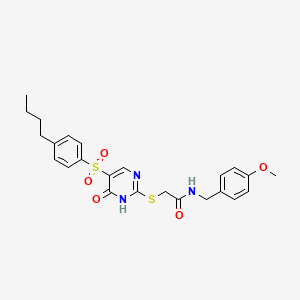
![N-(4-acetylphenyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14972174.png)
![N-(2-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14972181.png)
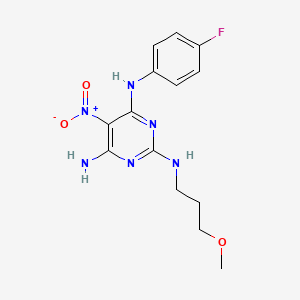
![3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14972189.png)
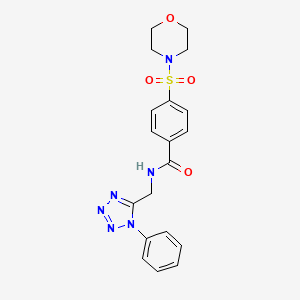
![5-Chloro-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide](/img/structure/B14972200.png)
![N1-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B14972211.png)
![5-{[(2-Fluorophenyl)carbonyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B14972217.png)
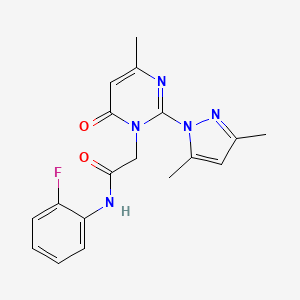
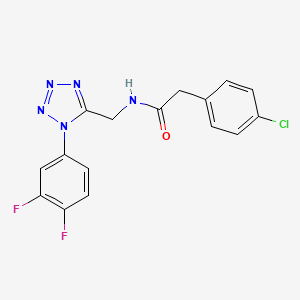

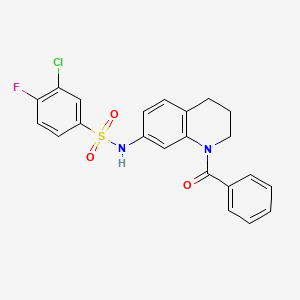
![5'-Ethyl-N-(2-methoxyphenyl)-7'-methyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-A]quinoxaline]-1-carboxamide](/img/structure/B14972244.png)
